

Core Physicochemical Properties and Structure

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Compound of Interest

Compound Name: *alpha*-Cholestane-d4

Cat. No.: B586912

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α -Cholestane-d4 is a synthetic isotopologue of 5α -Cholestane where four hydrogen atoms on the A-ring of the steroid nucleus have been replaced with deuterium atoms.[\[1\]](#)[\[2\]](#) This specific labeling at the 2 and 4 positions provides a stable mass shift without significantly altering the molecule's chemical behavior, making it an ideal internal standard.[\[3\]](#)

The fundamental properties of α -Cholestane-d4 are summarized below. It is important to note that while the deuterated and non-deuterated forms share nearly identical physical characteristics, properties such as melting and boiling points are formally documented for the unlabeled parent compound, 5α -Cholestane.

Property	Value	Source(s)
Chemical Name	(5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene	[2][4]
Synonyms	5 α -Cholestane-2,2,4,4-D4, (5 α)-Cholestane-2,2,4,4-d4	[1][2]
CAS Number	205529-74-4	[1][5][6]
Unlabeled CAS	481-21-0 (5 α -Cholestane)	[2][4]
Molecular Formula	C ₂₇ D ₄ H ₄₄	[1][2][7]
Molecular Weight	376.69 g/mol	[1][3][7]
Accurate Mass	376.401 Da	[2][4]
Appearance	White to off-white solid	[6][8]
Melting Point	78-82 °C (for unlabeled 5 α -Cholestane)	[9][10]
Boiling Point	250 °C at 1 mmHg (for unlabeled 5 α -Cholestane)	[11]
Solubility	Soluble in Ethanol (with sonication and warming); Slightly soluble in Chloroform and DMSO.	[7][8]
Storage	Long-term: -20°C; Short-term: 0-4°C	[8][12]
Isotopic Purity	≥98 atom % D	[3][13]
Chemical Purity	≥97%	[3][14]

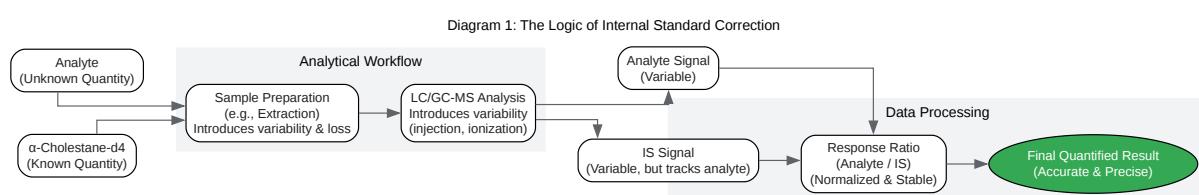
The Critical Role of α -Cholestane-d4 as an Internal Standard

In quantitative mass spectrometry, particularly within complex biological or environmental matrices, variability is inevitable.^[15] Fluctuations can arise from sample preparation, extraction recovery, injection volume inconsistencies, matrix-induced ion suppression or enhancement, and instrument drift.^{[15][16]} The use of a stable isotope-labeled internal standard is the cornerstone of robust bioanalysis, designed to compensate for these variations.^{[17][18]}

The Principle of Isotopic Dilution:

The core principle relies on adding a precise, known quantity of the SIL standard (α -Cholestane-d4) to every sample, calibrator, and quality control sample at the earliest stage of the workflow.^[15] Because the SIL standard is chemically identical to the analyte (5 α -Cholestane), it experiences the same physical losses during extraction and the same ionization effects in the mass spectrometer's source.^[18] However, due to its increased mass (M+4), it is detected as a distinct signal.^[3]

By calculating the ratio of the analyte's signal response to the internal standard's signal response, variations are normalized, leading to significantly improved precision and accuracy in the final quantitative result.^[17]



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Diagram 1: The Logic of Internal Standard Correction

Why α -Cholestane-d4 is an Excellent Standard:

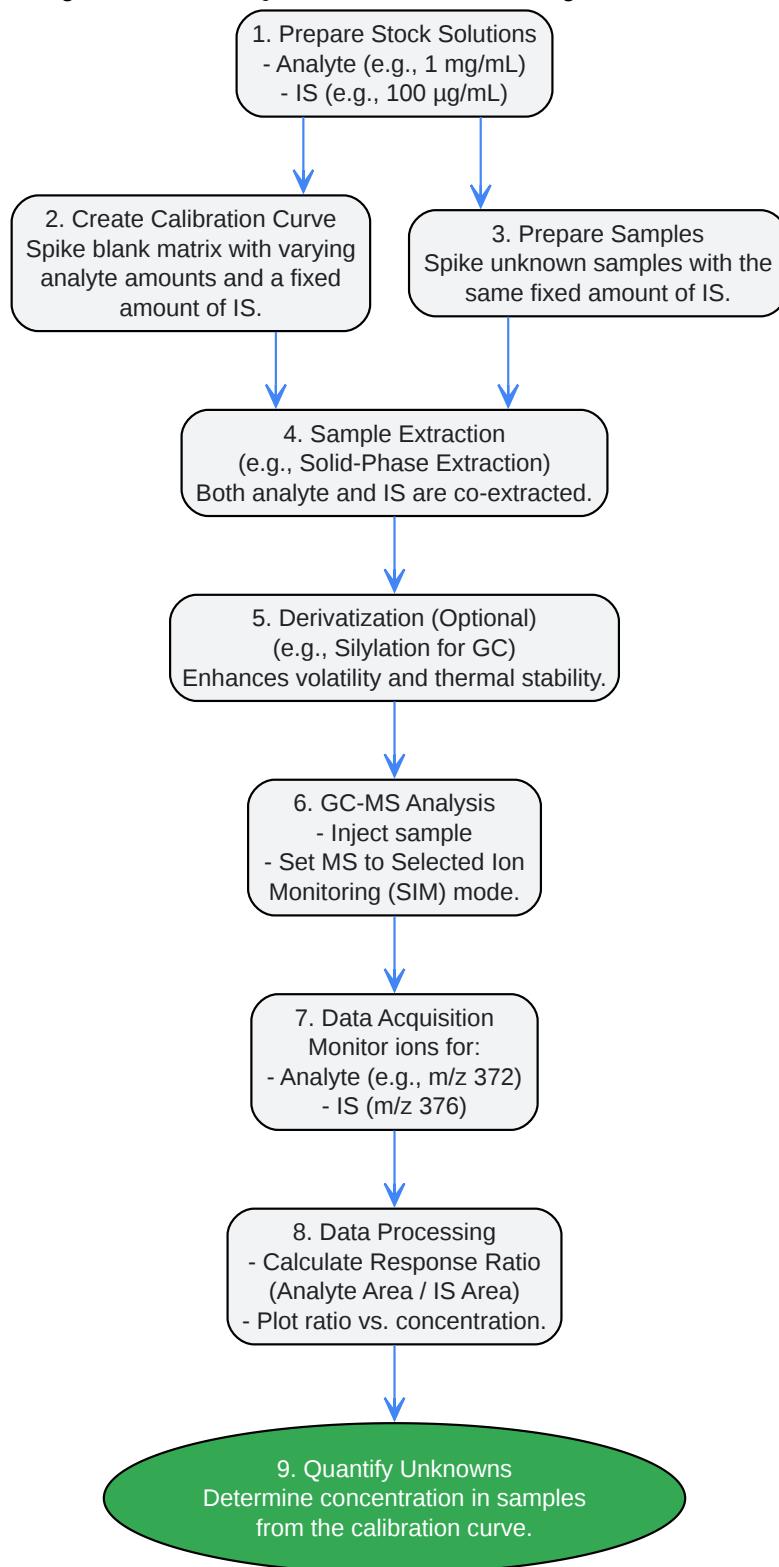
- Co-elution: It has virtually the same chromatographic retention time as the unlabeled analyte, ensuring it experiences the same matrix effects at the same time.[18]
- Stable Isotopic Labeling: The deuterium atoms are placed on saturated carbon atoms, preventing H/D exchange under typical analytical conditions.
- Sufficient Mass Shift: The +4 Da mass difference clearly separates its mass spectrometric signal from the natural isotopic distribution of the unlabeled analyte, preventing cross-signal interference.[3][18]

Analytical Methodologies & Protocols

α -Cholestane-d4 is primarily intended for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][19]

Protocol 1: Quantitative Analysis of 5α -Cholestane using GC-MS

This protocol provides a self-validating workflow for the quantification of 5α -Cholestane in a complex matrix, such as environmental dust or a biological extract.[19]

Diagram 2: GC-MS Quantitative Workflow using α -Cholestane-d4[Click to download full resolution via product page](#)Diagram 2: GC-MS Quantitative Workflow using α -Cholestane-d4

Step-by-Step Methodology:

- Preparation of Stock and Working Solutions:
 - Accurately weigh and dissolve α -Cholestane-d4 and unlabeled 5 α -Cholestane in a suitable solvent (e.g., ethanol, chloroform) to create high-concentration stock solutions (e.g., 1 mg/mL).
 - Perform serial dilutions to create a set of calibration standards for the analyte and a working solution for the internal standard (e.g., 10 μ g/mL).
- Sample and Calibrator Preparation:
 - Causality: This step is critical. The internal standard must be added before any extraction or purification steps to account for losses.[\[15\]](#)
 - To a known volume or mass of your sample (e.g., 100 μ L of plasma, 10 mg of sediment), add a precise volume of the α -Cholestane-d4 working solution.
 - Prepare a set of calibration standards by adding the same amount of internal standard to blank matrix spiked with increasing concentrations of the unlabeled 5 α -Cholestane.
- Extraction:
 - Employ a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterols from the matrix. The choice depends on the sample type and complexity.
- Derivatization (If Necessary):
 - Causality: Sterols like cholestane have low volatility. For GC analysis, they are often derivatized (e.g., using BSTFA to create trimethylsilyl ethers) to increase their volatility and improve chromatographic peak shape.
 - Evaporate the extracted samples to dryness under a stream of nitrogen and add the derivatizing agent. Heat as required by the specific agent's protocol.
- GC-MS Analysis:

- Instrument Setup: Use a non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the analyte from other matrix components.
- Mass Spectrometer: Operate in Electron Ionization (EI) mode. For highest sensitivity and specificity, use Selected Ion Monitoring (SIM) to monitor characteristic ions of the analyte and the internal standard. For TMS-derivatized cholestan e, this would involve monitoring the molecular ion (m/z 444 for the analyte) and fragment ions, and the corresponding $M+4$ ions for the internal standard (m/z 448).

- Data Analysis:
 - Integrate the peak areas for the selected ions of both the analyte and the internal standard.
 - Calculate the Response Ratio (RR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).
 - Generate a calibration curve by plotting the RR against the known concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their RRs from the calibration curve.

Protocol 2: Structural Confirmation by NMR Spectroscopy

While primarily used as a quantitative standard, NMR can be employed to verify the identity and location of the deuterium labels.^[8]

- ^1H NMR: The spectrum of α -Cholestan e- d_4 would be nearly identical to that of 5α -Cholestan e, with the notable absence of signals corresponding to the protons at the C-2 and C-4 positions.
- ^2H NMR (Deuterium NMR): This technique would show signals confirming the presence of deuterium at the C-2 and C-4 positions.

- ^{13}C NMR: The spectrum would be very similar to the unlabeled standard. However, the carbon signals for C-2 and C-4 would be significantly attenuated and may appear as multiplets due to C-D coupling, confirming the sites of deuteration.[20][21]

Key Applications in Research and Development

The precision afforded by using α -Cholestane-d4 as an internal standard is critical in various scientific fields:

- Bioanalysis: For the quantification of 5α -cholestane and related sterols in plasma, tissues, or fecal matter.[19] This is essential for metabolic research and clinical diagnostics.
- Environmental Science: Used as a standard to quantify fecal sterols in water and sediment samples, serving as a biomarker for wastewater contamination.[19] It has also been used to study organic compounds in road dust.[19]
- Pharmaceutical Development: In preclinical and clinical studies, SIL standards are indispensable for validating bioanalytical methods used in pharmacokinetics (PK), ensuring data integrity for regulatory submissions.[8]
- Geochemistry: Stable isotope-labeled steranes are used as tracers to study the thermal maturation and diagenesis of organic matter in geological samples.[22]

Conclusion

α -Cholestane-d4 is more than just a chemical reagent; it is an enabling tool for achieving high-fidelity quantitative data. Its physical properties are nearly identical to its natural counterpart, while its stable isotopic labeling provides the necessary mass distinction for modern mass spectrometric analysis. By incorporating α -Cholestane-d4 into analytical workflows as an internal standard, researchers and scientists can effectively mitigate procedural and matrix-induced variability, ensuring the accuracy, precision, and trustworthiness of their results.

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